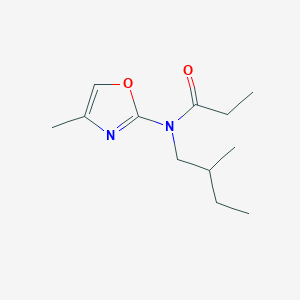
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with substituents including a 2-methylbutyl group and a 4-methyl-1,3-oxazol-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide can be achieved through a multi-step process:
Formation of 4-methyl-1,3-oxazole: This can be synthesized from appropriate starting materials such as 4-methyl-2-aminophenol and formic acid under acidic conditions.
Amidation Reaction: The 4-methyl-1,3-oxazole can then be reacted with 2-methylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The intermediate product is then reacted with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The oxazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide bond could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylbutyl)-N-(1,3-oxazol-2-yl)propanamide: Lacks the 4-methyl group on the oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Has an acetamide backbone instead of a propanamide backbone.
Uniqueness
The presence of both the 2-methylbutyl group and the 4-methyl-1,3-oxazol-2-yl group in N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Propriétés
Numéro CAS |
57068-42-5 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(3)7-14(11(15)6-2)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
Clé InChI |
WKFCSCKLEBGCGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN(C1=NC(=CO1)C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



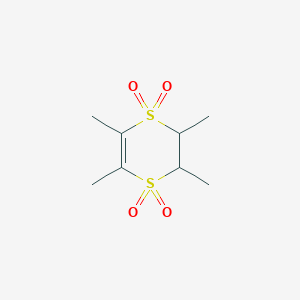


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
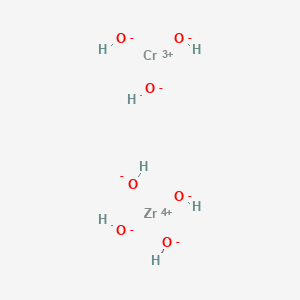
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
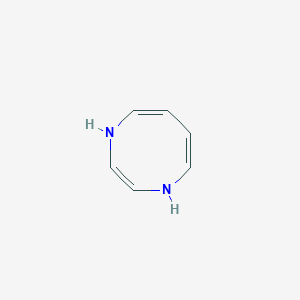
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

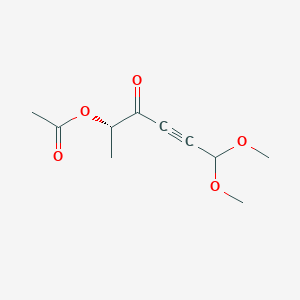

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)

